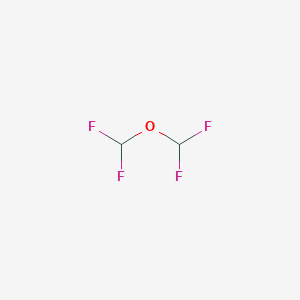

Methane, oxybis(difluoro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

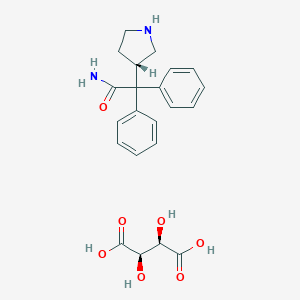

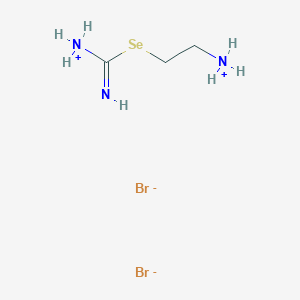

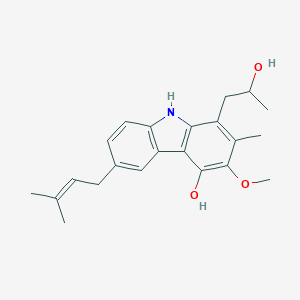

“Methane, oxybis(difluoro-” is a small molecule . It is not intended for human or veterinary use and is used only for research. The molecular formula of this compound is C2H2F4O.

Chemical Reactions Analysis

While specific chemical reactions involving “Methane, oxybis(difluoro-” are not detailed in the search results, there are studies on methane combustion. One study discusses a chemical mechanism for methane-air combustion, which has been validated against literature data under oxy-conditions . Another study focuses on aromatics formation in fuel-rich methane oxy-combustion .

Aplicaciones Científicas De Investigación

Refrigeration and Air Conditioning

- Application : Difluoromethane is commonly used in endothermic processes such as refrigeration or air conditioning .

- Results : The use of Difluoromethane in these systems allows for efficient cooling. Many applications have confirmed that Difluoromethane exhibits heat transfer coefficients higher than those of R-410A under the same operating conditions but also higher frictional pressure drops .

Fire Extinguishing

- Application : Difluoromethane is often used as a fire extinguishant due to its ability to undergo endothermic processes .

- Results : The use of Difluoromethane in these systems allows for effective fire suppression .

Aerosol Propellants

- Application : Difluoromethane is used as a propellant in aerosols .

- Results : The use of Difluoromethane as a propellant allows for effective dispersion of aerosol products .

Blowing Agents

- Application : Difluoromethane is used as a blowing agent in the production of foams .

- Results : The use of Difluoromethane as a blowing agent allows for the creation of lightweight and insulating foams .

Solvents

- Application : Difluoromethane is used as a solvent in various industrial processes .

- Results : The use of Difluoromethane as a solvent allows for effective dissolution of substances in various industrial processes .

Electrophilic Aromatic Formylation

Safety And Hazards

While specific safety and hazards related to “Methane, oxybis(difluoro-” are not detailed in the search results, methane, in general, can be hazardous in high concentrations. Hazardous events can occur due to accidents during transport, accidental releases at manufacturing facilities, and farming accidents .

Propiedades

IUPAC Name |

difluoromethoxy(difluoro)methane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F4O/c3-1(4)7-2(5)6/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCGMLSHRBHNCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OC(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073271 |

Source

|

| Record name | bis(Difluoromethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methane, oxybis(difluoro- | |

CAS RN |

1691-17-4 |

Source

|

| Record name | 1,1′-Oxybis[1,1-difluoromethane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1691-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, oxybis(difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | bis(Difluoromethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)

![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)